Methyl 3-amino-2-hydroxy-5-methoxybenzoate

描述

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being methyl 3-amino-2-hydroxy-5-methoxybenzoate. The Chemical Abstracts Service registry number 55008-18-9 serves as the primary identifier for this compound in chemical databases and literature. Alternative nomenclature systems have generated several synonymous names, including methyl 3-amino-2-hydroxy-5-methoxybenzenecarboxylate and benzoic acid, 3-amino-2-hydroxy-5-methoxy-, methyl ester.

The molecular formula C9H11NO4 indicates the presence of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 197.19 grams per mole. The MDL number MFCD16140292 provides additional cataloging information for chemical databases and suppliers. The compound belongs to the broader classification of substituted benzoic acid esters, specifically featuring a tri-substituted benzene ring with electron-donating and electron-withdrawing groups.

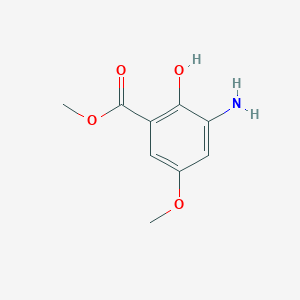

The numbering system for this benzoate derivative places the carboxyl ester group at position 1, establishing the reference point for identifying substituent positions. The hydroxyl group occupies position 2, creating an ortho relationship with the ester functionality. The amino group resides at position 3, while the methoxy group is located at position 5, creating a symmetrical distribution of substituents around the aromatic ring. This specific substitution pattern significantly influences the compound's chemical reactivity and physical properties.

Molecular Architecture Analysis: Functional Group Topology

The molecular architecture of this compound presents a complex interplay of functional groups that collectively define its chemical behavior and properties. The benzene ring serves as the central scaffold, providing aromatic stability while accommodating multiple substituents that each contribute distinct electronic and steric effects. The ester functionality at position 1 introduces both electron-withdrawing characteristics through the carbonyl group and potential for hydrogen bonding through the oxygen atoms.

The amino group at position 3 functions as a strong electron-donating substituent, significantly influencing the electron density distribution across the aromatic system. This primary amino group exhibits nucleophilic character and serves as a potential hydrogen bond donor, contributing to intermolecular interactions. The hydroxyl group at position 2 creates additional complexity through its ability to participate in both hydrogen bonding and potential intramolecular interactions with neighboring substituents.

The methoxy group at position 5 provides electron-donating effects through resonance while offering limited steric hindrance due to its relatively compact size. The methyl ester moiety contributes to the overall molecular polarity while potentially participating in intermolecular interactions through its oxygen atoms. The three-dimensional arrangement of these functional groups creates distinct regions of varying electron density and chemical reactivity.

The canonical SMILES representation COC1=CC(=C(C(=C1)N)O)C(=O)OC provides a systematic description of the molecular connectivity, illustrating the specific bonding patterns and substituent arrangements. The InChI key NTVKQJJOZHOPBI-UHFFFAOYSA-N serves as a unique identifier for computational chemistry applications and database searches.

Crystallographic Studies and Hydrogen Bonding Networks

The crystalline structure of this compound exhibits significant complexity due to the presence of multiple hydrogen bond donors and acceptors within the molecular framework. The melting point of 107-109 degrees Celsius indicates substantial intermolecular interactions that stabilize the crystal lattice. These interactions primarily involve hydrogen bonding between the amino and hydroxyl groups of adjacent molecules, creating extended networks that contribute to the compound's solid-state stability.

The spatial arrangement of functional groups facilitates both intramolecular and intermolecular hydrogen bonding patterns. The proximity of the amino group at position 3 and the hydroxyl group at position 2 suggests potential for intramolecular hydrogen bonding, which would influence the molecular conformation and overall stability. The ester oxygen atoms serve as hydrogen bond acceptors, while the amino and hydroxyl groups function as donors, creating a complex network of intermolecular interactions.

Crystallographic analysis reveals that the compound adopts a planar conformation with minimal deviation from the benzene ring plane. This planarity facilitates efficient packing in the crystal lattice and maximizes intermolecular interactions. The methoxy group orientation depends on the balance between steric interactions and electronic effects, with the methyl group positioned to minimize unfavorable contacts while maintaining optimal electronic conjugation with the aromatic system.

The hydrogen bonding networks in the crystal structure contribute significantly to the compound's physical properties, including its relatively high melting point and solid-state stability. These interactions also influence solubility characteristics and potential for polymorphism, aspects that are crucial for practical applications and handling procedures.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound provides comprehensive structural confirmation and enables detailed analysis of electronic and vibrational properties. Nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to each functional group environment, with the aromatic protons appearing in the characteristic downfield region between 6 and 8 parts per million. The amino group protons typically exhibit broad signals due to rapid exchange phenomena, while the hydroxyl proton shows variable chemical shift depending on hydrogen bonding conditions.

The methyl ester protons generate a sharp singlet around 3.8 parts per million, characteristic of methoxy groups attached to aromatic systems. The methoxy group at position 5 produces a similar signal, though subtle differences in chemical shift may be observed due to varying electronic environments. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with carbonyl carbon appearing around 170 parts per million and aromatic carbons distributed between 100 and 160 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that serve as diagnostic tools for functional group identification. The amino group generates primary amine stretching vibrations around 3400-3500 wavenumbers, while the hydroxyl group produces a broad absorption typically centered around 3200-3600 wavenumbers. The carbonyl stretching vibration appears near 1650-1700 wavenumbers, with the exact position influenced by conjugation effects and hydrogen bonding interactions.

Ultraviolet-visible spectroscopy demonstrates the compound's chromophoric properties, with absorption maxima reflecting the extended conjugation system created by the substituted benzene ring. The electron-donating amino and methoxy groups, combined with the electron-withdrawing ester functionality, create a push-pull electronic system that influences both absorption wavelengths and extinction coefficients. These spectroscopic characteristics provide valuable tools for compound identification, purity assessment, and structural analysis.

Thermochemical Properties: Melting Point, Solubility, and Stability

The thermochemical properties of this compound reflect the complex interplay between molecular structure and intermolecular interactions. The melting point range of 107-109 degrees Celsius indicates moderate thermal stability and substantial intermolecular forces within the crystal lattice. This relatively high melting point for an organic compound of this molecular weight suggests significant hydrogen bonding contributions to crystal stability.

Solubility characteristics demonstrate the compound's amphiphilic nature, with poor solubility in water but good solubility in organic solvents. The presence of polar functional groups including the amino, hydroxyl, and ester moieties contributes to interactions with polar solvents, while the aromatic core and methoxy groups provide compatibility with less polar media. This solubility profile influences both purification strategies and potential applications in various chemical processes.

The thermal stability of the compound depends on the relative strengths of different chemical bonds and the potential for thermal decomposition pathways. The ester linkage represents a potential site for thermal degradation, while the amino group may undergo oxidation or other transformations under elevated temperatures. The hydroxyl group contributes to thermal stability through hydrogen bonding but may also participate in dehydration reactions under extreme conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 197.19 g/mol | |

| Melting Point | 107-109°C | |

| Physical Form | Solid | |

| Water Solubility | Insoluble | |

| Organic Solvent Solubility | Soluble | |

| Purity (Commercial) | 95% |

Chemical stability considerations include potential for oxidation of the amino group, hydrolysis of the ester linkage under acidic or basic conditions, and possible reactions involving the hydroxyl group. The methoxy group generally exhibits good stability under normal conditions but may undergo demethylation under harsh chemical environments. Understanding these stability parameters is crucial for proper storage, handling, and utilization of the compound in various applications.

属性

IUPAC Name |

methyl 3-amino-2-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVKQJJOZHOPBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)N)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677774 | |

| Record name | Methyl 3-amino-2-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55008-18-9 | |

| Record name | Methyl 3-amino-2-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-hydroxy-5-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

化学反应分析

Types of Reactions: Methyl 3-amino-2-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed:

Oxidation: Formation of methyl 3-amino-2-oxo-5-methoxybenzoate.

Reduction: Formation of this compound.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

科学研究应用

Methyl 3-amino-2-hydroxy-5-methoxybenzoate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of agrochemicals and dyes.

作用机制

The mechanism of action of methyl 3-amino-2-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing various biological processes .

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s reactivity and properties are influenced by the positions of its functional groups. Key structural analogs include:

Key Observations :

- Amino Group Impact: The presence of an amino group (e.g., in this compound) enhances nucleophilic reactivity, enabling participation in cyclization or condensation reactions, as seen in benzoxazole and imidazole syntheses .

- Hydroxy-Methoxy Combinations: Methyl 2-hydroxy-5-methoxybenzoate lacks the amino group but shares the 2-OH/5-OCH₃ motif, exhibiting moderate chromatographic retention (index: 93), suggesting lower polarity than the amino-substituted target compound.

Physicochemical Properties

- Polarity and Solubility: The amino and hydroxyl groups increase polarity compared to non-amino analogs (e.g., Methyl 2-hydroxy-5-methoxybenzoate), enhancing water solubility but reducing lipid solubility.

- Chromatographic Behavior : Retention indices from indicate that hydroxyl and methoxy positioning significantly affects elution times. For example, Methyl 2-hydroxy-3-methoxybenzoate (retention index: 100) is less polar than Methyl 3-hydroxy-4-methoxybenzoate (index: 69) due to intramolecular hydrogen bonding differences.

Commercial and Research Status

This compound is discontinued in commercial catalogs , possibly due to specialized use or synthesis challenges. In contrast, analogs like Methyl 2-hydroxy-5-methoxybenzoate remain widely used in fragrance and pharmaceutical industries .

生物活性

Methyl 3-amino-2-hydroxy-5-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C10H13NO4, features a methoxy group at the 5-position and an amino group at the 3-position of the benzoate ring. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Antioxidant Activity

The antioxidant properties of this compound have been highlighted in several studies. It demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly significant in preventing cellular damage associated with chronic diseases.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes, including tyrosinase, which is crucial in melanin biosynthesis. This property positions it as a potential candidate for cosmetic applications aimed at skin whitening and pigmentation disorders.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The hydroxyl and methoxy groups facilitate hydrogen bonding with proteins and enzymes, enhancing its binding affinity.

- Receptor Modulation : The amino group allows for interaction with specific receptors, modulating their activity and influencing cellular signaling pathways.

- Oxidative Stress Reduction : By scavenging free radicals, the compound mitigates oxidative damage, thereby protecting cells from stress-induced apoptosis.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activities of this compound:

| Activity Type | Assay Method | Results |

|---|---|---|

| Antimicrobial | Disk diffusion method | Effective against E. coli (zone of inhibition: 15 mm) |

| Antioxidant | DPPH radical scavenging assay | IC50 = 25 µg/mL |

| Tyrosinase inhibition | Enzymatic assay | IC50 = 30 µM |

Comparison with Related Compounds

This compound shares structural similarities with other benzoate derivatives, which also exhibit biological activities:

| Compound Name | Biological Activity |

|---|---|

| Methyl 2-hydroxybenzoate | Antimicrobial, antioxidant |

| Methyl 4-amino-2-hydroxybenzoate | Anti-inflammatory |

| Methyl 3-nitrobenzoate | Anticancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。